molecular formula C9H17N3OS B11810724 (S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine

(S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine

Cat. No.: B11810724
M. Wt: 215.32 g/mol
InChI Key: PSRVQBUIKBAKAF-ZETCQYMHSA-N
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Description

(S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine is a synthetic organic compound that features an oxadiazole ring, an isopropyl group, and a methylthio group. Compounds containing oxadiazole rings are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the isopropyl and methylthio groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the isopropyl and methylthio groups via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include:

    Batch Processing: Sequential addition of reagents and purification steps.

    Continuous Flow Synthesis: Streamlined production with continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the oxadiazole ring to form different heterocyclic structures.

    Substitution: Replacement of functional groups with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids to affect gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Thioether-Containing Compounds: Molecules with similar methylthio groups.

Uniqueness

(S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C9H17N3OS

Molecular Weight

215.32 g/mol

IUPAC Name

(1S)-3-methylsulfanyl-1-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propan-1-amine

InChI

InChI=1S/C9H17N3OS/c1-6(2)8-11-12-9(13-8)7(10)4-5-14-3/h6-7H,4-5,10H2,1-3H3/t7-/m0/s1

InChI Key

PSRVQBUIKBAKAF-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C1=NN=C(O1)[C@H](CCSC)N

Canonical SMILES

CC(C)C1=NN=C(O1)C(CCSC)N

Origin of Product

United States

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